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Compound of Interest

Compound Name: 5,6-Dibromonicotinic acid

Cat. No.: B186771 Get Quote

An In-depth Technical Guide to the Theoretical and Computational Studies of 5,6-
Dibromonicotinic Acid

Disclaimer: Detailed theoretical and experimental studies on 5,6-dibromonicotinic acid are

not extensively available in publicly accessible literature. This guide provides a comprehensive

overview based on established theoretical and computational chemistry principles, alongside

experimental data extrapolated from closely related analogs such as 5-bromonicotinic acid and

other nicotinic acid derivatives. The quantitative data presented herein should be considered

representative and would require specific experimental and computational validation for 5,6-
dibromonicotinic acid.

Introduction
5,6-Dibromonicotinic acid, with the chemical formula C₆H₃Br₂NO₂, is a halogenated

derivative of nicotinic acid (Vitamin B3). Its structure, featuring a pyridine ring substituted with

two bromine atoms and a carboxylic acid group, makes it a molecule of interest in medicinal

chemistry and materials science. The electron-withdrawing nature of the bromine atoms and

the carboxylic acid group significantly influences the electronic properties of the pyridine ring,

suggesting potential for diverse chemical reactivity and biological activity. This guide delves into

the theoretical and computational aspects of 5,6-dibromonicotinic acid, providing a

framework for its study and application.
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Property Value

Molecular Formula C₆H₃Br₂NO₂

IUPAC Name 5,6-dibromopyridine-3-carboxylic acid

Molecular Weight 280.90 g/mol

CAS Number 29241-64-3

Canonical SMILES C1=C(C(=NC(=C1Br)Br)C=C1)C(=O)O

Theoretical and Computational Studies
Density Functional Theory (DFT) is a powerful computational method for investigating the

electronic structure, geometry, and properties of molecules.[1][2] For a molecule like 5,6-
dibromonicotinic acid, DFT calculations, typically using a functional like B3LYP with a basis

set such as 6-311++G(d,p), can provide valuable insights.[2]

Molecular Geometry Optimization
The initial step in a computational study is the optimization of the molecular geometry to find

the lowest energy conformation. For 5,6-dibromonicotinic acid, a planar structure for the

pyridine ring is expected. The following table presents representative optimized geometric

parameters (bond lengths and bond angles) based on DFT calculations of similar brominated

pyridine derivatives.

Table 1: Predicted Optimized Geometric Parameters for 5,6-Dibromonicotinic Acid
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Parameter Bond/Angle Predicted Value

Bond Lengths (Å) C2-C3 1.39

C3-C4 1.40

C4-C5 1.39

C5-C6 1.40

N1-C2 1.34

N1-C6 1.34

C3-C7 (C-COOH) 1.50

C7=O8 1.21

C7-O9 1.35

O9-H10 0.97

C5-Br11 1.90

C6-Br12 1.90

Bond Angles (°) N1-C2-C3 123.0

C2-C3-C4 118.0

C3-C4-C5 120.0

C4-C5-C6 119.0

C5-C6-N1 122.0

C2-N1-C6 118.0

C2-C3-C7 121.0

C4-C3-C7 121.0

C3-C7=O8 125.0

C3-C7-O9 112.0

O8-C7-O9 123.0
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C4-C5-Br11 120.0

N1-C6-Br12 119.0

Vibrational Frequencies
Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule.

[3] The calculated frequencies are often scaled to better match experimental values. The

following table lists the predicted characteristic vibrational frequencies for 5,6-
dibromonicotinic acid.

Table 2: Predicted Characteristic Vibrational Frequencies for 5,6-Dibromonicotinic Acid

Vibrational Mode
Predicted Frequency
Range (cm⁻¹)

Description

O-H stretch (Carboxylic Acid) 3400 - 3500

Broad peak, indicative of

hydrogen bonding in solid

state.

C-H stretch (Aromatic) 3000 - 3100
Stretching vibration of the C-H

bond on the pyridine ring.

C=O stretch (Carboxylic Acid) 1700 - 1750

Strong, sharp peak

characteristic of the carbonyl

group.

C=N, C=C stretch (Pyridine

Ring)
1400 - 1600

Multiple bands corresponding

to ring stretching vibrations.

C-O stretch (Carboxylic Acid) 1200 - 1300
Stretching of the C-O single

bond.

O-H in-plane bend 1100 - 1200
Bending vibration of the

hydroxyl group.

C-Br stretch 500 - 700
Stretching vibrations of the

carbon-bromine bonds.
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Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital

(LUMO) are crucial for understanding a molecule's reactivity. The HOMO is the orbital that acts

as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between

the HOMO and LUMO (E_gap) is an indicator of the molecule's chemical stability and reactivity.

[4][5] A smaller gap suggests higher reactivity.

Table 3: Predicted Frontier Molecular Orbital Energies for 5,6-Dibromonicotinic Acid

Parameter Predicted Value (eV)

HOMO Energy -6.8

LUMO Energy -2.5

HOMO-LUMO Gap 4.3

The HOMO is expected to be localized primarily on the pyridine ring and the bromine atoms,

while the LUMO is likely to be distributed over the pyridine ring and the carboxylic acid group.

Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential

on the electron density surface of a molecule.[6][7] It is useful for predicting sites of

electrophilic and nucleophilic attack. Red regions indicate negative potential (electron-rich,

susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor,

susceptible to nucleophilic attack). For 5,6-dibromonicotinic acid, the MEP map would likely

show negative potential around the oxygen atoms of the carboxylic acid and the nitrogen atom

of the pyridine ring, and positive potential around the hydrogen atom of the carboxylic acid.

Experimental Protocols
The following protocols are representative and adapted from methods used for similar

compounds.[8]

Representative Synthesis of 5,6-Dibromonicotinic Acid
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This protocol is a plausible method for the synthesis of 5,6-dibromonicotinic acid, adapted

from the synthesis of 5-bromonicotinic acid.

Materials:

Nicotinic acid

Oleum (fuming sulfuric acid)

Bromine

Sodium hydroxide

Hydrochloric acid

Ethanol

Procedure:

In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux

condenser, place nicotinic acid and oleum.

Heat the mixture to 120°C with stirring.

Slowly add bromine from the dropping funnel over a period of 2 hours.

After the addition is complete, maintain the temperature at 120°C for an additional 6 hours.

Allow the reaction mixture to cool to room temperature and then carefully pour it onto

crushed ice.

Neutralize the acidic solution with a concentrated sodium hydroxide solution until a pH of 3-4

is reached.

The precipitate of 5,6-dibromonicotinic acid is collected by filtration.

The crude product is then recrystallized from ethanol to yield pure 5,6-dibromonicotinic
acid.
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Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Expect a singlet for the proton on the pyridine ring and a broad singlet for the

carboxylic acid proton.

¹³C NMR: Expect distinct signals for each of the six carbon atoms in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The spectrum should show characteristic

peaks as predicted in Table 2.

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak

corresponding to the molecular weight of 5,6-dibromonicotinic acid (280.90 g/mol ), with a

characteristic isotopic pattern due to the two bromine atoms.

Potential Biological Activity and Signaling Pathways
While specific biological data for 5,6-dibromonicotinic acid is limited, the activities of related

nicotinic acid derivatives suggest potential therapeutic applications.

Potential Biological Activities
Derivatives of nicotinic acid have shown a range of biological activities, including:

Anticancer Activity: Some nicotinic acid derivatives act as inhibitors of enzymes like Vascular

Endothelial Growth Factor Receptor 2 (VEGFR-2), which is involved in angiogenesis, a

process crucial for tumor growth.[8]

Antimicrobial Activity: Certain derivatives have demonstrated activity against various

bacterial and fungal strains.[9]

Antiviral Activity: The nicotinic acid scaffold has been explored for the development of

antiviral agents.[8]

Potential Signaling Pathway Modulation
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Given the activity of related compounds, 5,6-dibromonicotinic acid or its derivatives could

potentially modulate signaling pathways involved in cell proliferation, survival, and

angiogenesis. One such pathway is the VEGFR-2 signaling pathway.
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Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway.

Workflow Visualizations
The following diagrams illustrate the logical workflows for the theoretical and experimental

study of 5,6-dibromonicotinic acid.
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Caption: Workflow for theoretical computational studies.
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Caption: Workflow for experimental synthesis and characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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